tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate: is a complex organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions typically yield biaryl compounds .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in cross-coupling reactions .
Biology and Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism by which tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate exerts its effects is primarily through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness: What sets tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate apart from similar compounds is its specific azetidine ring structure combined with the boronic ester group. This unique combination provides distinct reactivity and stability, making it valuable for specialized applications in synthesis and material science .
Properties
Molecular Formula |
C16H28BNO4 |
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Molecular Weight |
309.2 g/mol |
IUPAC Name |
tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H28BNO4/c1-11(17-21-15(5,6)16(7,8)22-17)12-9-18(10-12)13(19)20-14(2,3)4/h12H,1,9-10H2,2-8H3 |
InChI Key |
JLSZCRBZYVJCDF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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